Cas no 869345-47-1 (2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)

2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- 2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Acetamide, 2-[[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]thio]-N-2-thiazolyl-
- NCGC00289888-01
- F1872-0344
- 2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- AKOS002045590
- 869345-47-1
- 2-((1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- AB01284460-01
-
- インチ: 1S/C16H16N4O2S2/c1-11-3-4-13(22-2)12(9-11)20-7-5-18-16(20)24-10-14(21)19-15-17-6-8-23-15/h3-9H,10H2,1-2H3,(H,17,19,21)
- InChIKey: IIMWVIPMSLXJOY-UHFFFAOYSA-N
- SMILES: C(NC1=NC=CS1)(=O)CSC1N(C2=CC(C)=CC=C2OC)C=CN=1
計算された属性
- 精确分子量: 360.07146811g/mol
- 同位素质量: 360.07146811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 429
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 7.87±0.50(Predicted)
2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1872-0344-5μmol |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-2μmol |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-2mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-20mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-5mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-15mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-40mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-50mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-3mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1872-0344-4mg |
2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
869345-47-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamideに関する追加情報
Introduction to Compound with CAS No. 869345-47-1 and Product Name: 2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide
The compound with the CAS number 869345-47-1 and the product name 2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a 1H-imidazole moiety and a thiazole ring, which are well-documented for their role in modulating biological pathways.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The 1H-imidazole ring, in particular, is known for its ability to interact with various biological targets, making it a versatile scaffold for developing novel therapeutic agents. In the case of 2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide, the presence of a sulfanyl group attached to the imidazole ring further enhances its potential by introducing additional binding sites and modulating its pharmacokinetic properties.
The thiazole component of the molecule is another critical feature that contributes to its pharmacological profile. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The integration of both imidazole and thiazole moieties into a single molecular entity suggests that this compound may exhibit multifaceted biological activities. This dual functionality makes it an attractive candidate for further investigation in various disease models.
One of the most compelling aspects of this compound is its potential to interact with multiple targets within biological systems. The acetamide group at the nitrogen position provides an additional site for interaction with biological receptors or enzymes. This feature is particularly valuable in drug design, as it allows for fine-tuning of the compound's activity and selectivity. The presence of both methoxy and methyl substituents on the aromatic ring further refines its pharmacophoric properties, enhancing its solubility and bioavailability.
Current research in pharmaceutical chemistry increasingly emphasizes the development of molecules that can modulate complex signaling pathways. The compound in question has shown promise in preliminary studies as a modulator of pathways involved in inflammation and cell proliferation. These pathways are implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The ability of 2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide to interact with these pathways makes it a valuable tool for investigating disease mechanisms and developing new therapeutic strategies.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the imidazole-thiazole core through cyclization reactions, followed by functionalization at various positions to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, which is crucial for both academic research and industrial applications.
In terms of biological evaluation, this compound has been tested in several in vitro assays to assess its activity against relevant targets. Preliminary results indicate that it exhibits significant inhibitory effects on certain enzymes and receptors involved in disease processes. These findings are particularly encouraging given the structural features that enhance its binding affinity and selectivity. Further studies are underway to elucidate its mechanism of action and to explore potential side effects or off-target interactions.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The compound described here exemplifies this collaborative approach, as it was designed based on insights from structural biology and computational modeling studies. These tools have become indispensable in modern drug discovery, allowing researchers to predict how molecules will interact with biological targets before conducting expensive wet-lab experiments.
Looking ahead, the future prospects for this compound are promising. Ongoing research aims to optimize its pharmacological properties through structure-based drug design principles. Additionally, efforts are being made to develop formulations that enhance its delivery and efficacy in vivo. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms will likely accelerate the process of bringing this compound from bench to bedside.
In conclusion,2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS No. 869345-47-1) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features make it an attractive candidate for further investigation, and ongoing research efforts are poised to unlock its full pharmacological potential.
869345-47-1 (2-{1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide) Related Products
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)




